molecular formula C15H13NO2S2 B2993487 3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 22191-27-1

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

Cat. No. B2993487
CAS RN: 22191-27-1
M. Wt: 303.39
InChI Key: LLKHKFXJLZDESS-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione, hereafter referred to as BZD, is a chemical compound with a variety of uses in the scientific research community. BZD has been studied extensively for its potential applications in organic synthesis, biochemical and physiological effects, and as a tool in laboratory experiments.

Scientific Research Applications

Antitumor Activity

This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines. For instance, a derivative of the compound showed significant cytotoxic activity against glioma (U251), prostate (PC-3), and ovarian (OVCAR-03) cancer cell lines .

Antimicrobial Activity

The compound and its derivatives have shown promising antimicrobial activities. They have been tested against various bacteria and yeast-like fungi, and some of the compounds exhibited substantial antimicrobial activities .

Fungicidal Applications

A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which include this compound, were designed, synthesized, and tested against various phytopathogenic fungi. Some of these compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .

KATP Channel Activators

The compound and its derivatives have been evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .

Inhibition of Mitochondrial Respiration

Strobilurin fungicides, which include this compound, can inhibit mitochondrial respiration through acting on Q0 of cytochrome b of the cytochrome bc1 complex in the fungal respiratory chain, blocking electron transfer, and ultimately leading to cessation of fungal growth .

Structural Optimization Design

Based on the effective concentration (EC50) against C. arachidicola, the built CoMSIA model provided the useful reference for the further structural optimization design .

Mechanism of Action

properties

IUPAC Name

3-benzylsulfanyl-4H-1λ6,4-benzothiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-20(18)11-15(16-13-8-4-5-9-14(13)20)19-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHKFXJLZDESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylsulfanyl)-1lambda~6~,4-benzothiazine-1,1(4H)-dione

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